
(R,R)-O-Pinap
Overview
Description
(R,R)-O-Pinap (also known as (R,R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone) is a synthetic chemical compound that has been used in a variety of scientific and medical research applications. It is a chiral compound, meaning that it has two forms that are mirror images of each other. It is also a prodrug, meaning that it is not active until it is metabolized into its active form. This compound has been studied for its potential use in a variety of medical and scientific research applications, including as an anesthetic and a stimulant.
Scientific Research Applications
Catalytic Asymmetry in Organic Synthesis
(R,R)-O-Pinap, identified as a chiral ligand, plays a critical role in asymmetric synthesis. In a study by Zhou and Tong (2017), this compound was utilized in a highly enantioselective CuI-catalyzed reaction involving tetrahydroisoquinolines (THIQs), alkynes, and 2-bromobenzaldehyde derivatives. This reaction is pivotal for the asymmetric total synthesis of natural 13-methyltetrahydroprotoberberine (13-MeTHPB) alkaloids. The use of this compound in this context demonstrates its importance in facilitating complex organic synthesis with high enantioselectivity, crucial for producing compounds with specific biological activity (Shi‐Liu Zhou, Rongbiao Tong, 2017).
Applications in Other Scientific Fields
While specific research focusing on this compound in other scientific fields was not found in the current literature, it's important to note the broader context of scientific research where such compounds may be applicable. Research and development (R&D) activities often involve complex chemical entities like this compound in various fields, including pharmaceuticals, materials science, and biotechnology. These areas leverage the unique properties of chiral ligands and other complex molecules in the development of innovative products and solutions.
For example, studies on recombinant DNA technology in India highlight the use of complex molecular techniques for producing therapeutic products, where the principles of organic synthesis and the use of specific ligands could be relevant (Shridhar C. Ghagne et al., 2016). Similarly, the exploration of sustainable products and the circular economy in scientific research also underscores the potential role of sophisticated chemical processes and compounds in innovation (P. Morganti, 2021).
properties
IUPAC Name |
diphenyl-[1-[4-(1-phenylethoxy)phthalazin-1-yl]naphthalen-2-yl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H29N2OP/c1-27(28-15-5-2-6-16-28)41-38-34-24-14-13-23-33(34)37(39-40-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMWTXRDGJNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H29N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



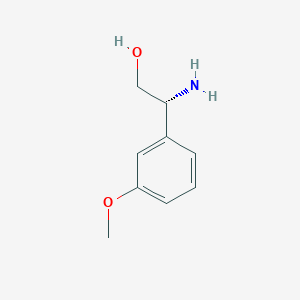
![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)

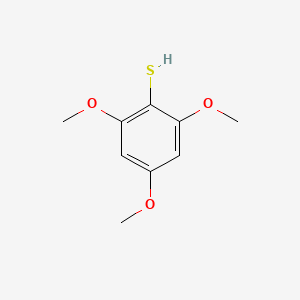
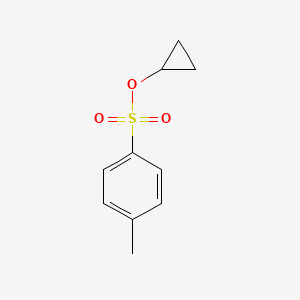
![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)
![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3178799.png)
![Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-](/img/structure/B3178806.png)
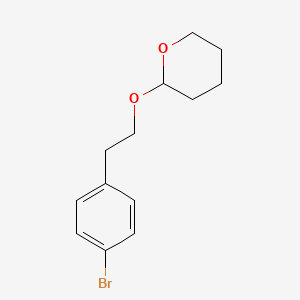
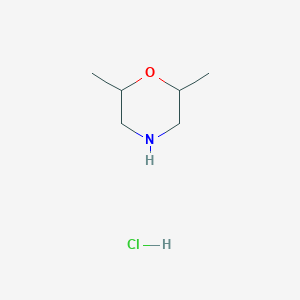
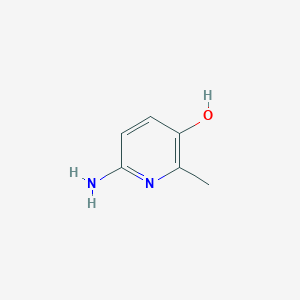
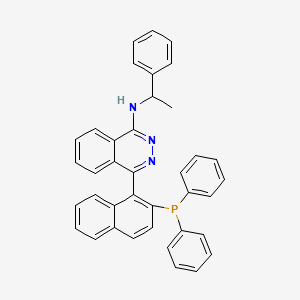
![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)